molecular formula C20H29N5O2S B4554619 2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide

2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide

Cat. No.: B4554619
M. Wt: 403.5 g/mol
InChI Key: NJUUBFCAXLMJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C20H29N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.20419636 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Analysis

This compound's related variants have been explored for their anticancer activities, emphasizing the synthesis techniques and structural elucidation through spectroscopic methods. A study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential in anticancer applications through in silico modeling, targeting the VEGFr receptor. The compound exhibits a crystalline structure that supports intermolecular hydrogen bonds, contributing to its stability and potential bioactivity (Sharma et al., 2018).

Pharmacological Activities

The compound's framework is integral to the synthesis of derivatives with significant pharmacological profiles. A study on regioselective reactions for synthesizing new Mannich and Schiff bases containing sydnone revealed promising anti-inflammatory and analgesic activities. These derivatives, particularly those carrying piperidine and morpholine residues, show potential as anti-inflammatory and analgesic agents (Nithinchandra et al., 2012).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives synthesized from a morpholin-3-one molecule has demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This indicates the compound's role in the development of new antimicrobial agents, offering a foundation for further investigation into its efficacy and mechanism of action (Majithiya & Bheshdadia, 2022).

Enzyme Inhibition and Molecular Docking

In another facet of research, derivatives of the compound have been assessed for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting moderate to good activities. This suggests the compound's utility in exploring treatments for diseases characterized by enzyme dysregulation. Docking studies provided insights into the binding interactions, offering a path for optimizing these derivatives as enzyme inhibitors (Riaz et al., 2020).

Properties

IUPAC Name

2-[[4-ethyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S/c1-4-25-18(13-24-9-11-27-12-10-24)22-23-20(25)28-14-19(26)21-17-8-6-5-7-16(17)15(2)3/h5-8,15H,4,9-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUUBFCAXLMJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.